1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a heterocyclic compound with the molecular formula C9H8N2O. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, and a carboxaldehyde functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromo-5-iodopyridine, the compound can be synthesized through a series of reactions including cyclization and substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde can be compared with other similar compounds such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxaldehyde group.
7-Azaindole-3-carboxaldehyde: Another similar compound with a different substitution pattern on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, particularly its role as an FGFR inhibitor.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS Number: 171919-36-1) is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolopyridine class, which is known for a variety of pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C₉H₈N₂O
- Molecular Weight: 160.17 g/mol
- Structure: The compound features a pyrrole ring fused to a pyridine ring, with a carboxaldehyde functional group at the 3-position.
1. Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antitumor properties. A study demonstrated that modifications in the pyrrolo[2,3-b]pyridine structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency against human cancer cells by inducing apoptosis through caspase activation pathways .
2. Inhibition of SGK-1 Kinase
This compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a crucial role in cell survival and proliferation. Inhibiting SGK-1 activity can be beneficial in treating diseases associated with aberrant cell growth, such as cancer and certain metabolic disorders .
3. Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. Studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment . The structure-activity relationship (SAR) studies indicated that specific modifications could enhance the efficacy against resistant strains of bacteria.
4. Neuroprotective Effects
Emerging evidence suggests that compounds related to 1-Methyl-1H-pyrrolo[2,3-b]pyridine may possess neuroprotective effects. They have been investigated for their ability to modulate neurotransmitter systems and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRBMBNUDLUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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